

# A Comparative Analysis of Anticancer Agent IM156 and Other Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 156 |           |
| Cat. No.:            | B12377034            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is continually evolving with the advent of novel therapeutic agents that target specific molecular vulnerabilities within cancer cells. This guide provides a comparative analysis of the investigational anticancer agent IM156 against other novel agents —IACS-010759, Devimistat, and Evofosfamide—with a focus on their mechanisms of action, preclinical and clinical data, and the signaling pathways they modulate.

## **Introduction to the Agents**

IM156 is a novel, orally administered biguanide that functions as a potent inhibitor of oxidative phosphorylation (OXPHOS) by targeting Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] Its mechanism leads to the activation of AMP-activated protein kinase (AMPK), which can be detrimental to cancer cells that are dependent on OXPHOS for energy. [1][4][5] Being more hydrophobic than metformin, IM156 is suggested to have greater bioavailability in cancer cells.[6] Preclinical studies have demonstrated its activity in solid tumors such as glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[6]

IACS-010759 is another potent and selective inhibitor of mitochondrial complex I.[7] It was developed to target tumors reliant on OXPHOS for survival.[7] Preclinical models, particularly in acute myeloid leukemia (AML) and brain cancer, showed robust anti-tumor responses.[8]

Devimistat (CPI-613) is a first-in-class investigational drug that targets mitochondrial metabolism.[9] It is a lipoic acid analog that inhibits the mitochondrial enzymes pyruvate



dehydrogenase (PDH) and  $\alpha$ -ketoglutarate dehydrogenase (KGDH), thereby disrupting the tricarboxylic acid (TCA) cycle in cancer cells.[10]

Evofosfamide (TH-302) is a hypoxia-activated prodrug.[11][12] It is designed to be selectively activated in the low-oxygen (hypoxic) conditions characteristic of solid tumors.[12] Upon activation, it releases a potent DNA cross-linking agent, bromo-isophosphoramide mustard, leading to cancer cell death.[11]

# **Comparative Efficacy and Clinical Data**

The following tables summarize the available quantitative data for IM156 and the selected novel agents to facilitate a direct comparison of their performance.

Table 1: Preclinical Efficacy Data

| Agent                 | Cancer Model(s)                                                                       | Key Findings                                                                                                                                                                              |
|-----------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IM156                 | Glioblastoma, Gastric Cancer,<br>EGFR-mutated Lung Cancer,<br>Lymphoma, Breast Cancer | Demonstrated strong in vitro and in vivo efficacy.[3]                                                                                                                                     |
| IACS-010759           | Acute Myeloid Leukemia<br>(AML), Brain Cancer, SWI/SNF<br>mutant tumors               | Showed robust responses in multiple preclinical tumor models.[7][8] In 80% of AML samples studied, it induced profound growth-inhibitory effects with an EC50 of 3.1nM in AML blasts.[13] |
| Devimistat (CPI-613)  | Pancreatic Cancer, Lung<br>Cancer, Colorectal Cancer                                  | Displayed cytotoxic effects and synergized with genotoxic anticancer drugs.[10]                                                                                                           |
| Evofosfamide (TH-302) | Various solid tumors                                                                  | Exhibited selective cytotoxicity in hypoxic conditions with an IC50 of 10 μM, compared to 1000 μM in normoxic conditions.[14]                                                             |



Table 2: Clinical Trial Data



| Agent                | Phase of<br>Development   | Target Population                                              | Key Clinical<br>Outcomes                                                                                                                                                                                          |
|----------------------|---------------------------|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IM156                | Phase 1 completed         | Advanced solid<br>tumors                                       | Recommended Phase 2 Dose (RP2D) established at 800 mg daily. Best response was stable disease in 32% of patients. Most frequent treatment-related adverse events were gastrointestinal.[1][4]                     |
| IACS-010759          | Phase 1<br>(Discontinued) | Advanced solid<br>tumors, AML                                  | Trials were discontinued due to a narrow therapeutic index and dose- limiting toxicities, including neurotoxicity. Limited anti-tumor activity was observed at tolerated doses.[15]                               |
| Devimistat (CPI-613) | Phase 3                   | Metastatic pancreatic<br>cancer,<br>relapsed/refractory<br>AML | Granted Orphan Drug Designation for several cancers.[16] [17] Over 750 patients have received the drug, showing a good signal of efficacy with positive response rates, particularly in combination therapies.[9] |



|                           |         |                                        | Investigated in       |
|---------------------------|---------|----------------------------------------|-----------------------|
| Evofosfamide (TH-<br>302) | Phase 3 | Pancreatic cancer, soft tissue sarcoma | multiple tumor types, |
|                           |         |                                        | often in combination  |
|                           |         |                                        | with other therapies. |
|                           |         |                                        | [11]                  |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

IM156 First-in-Human Clinical Trial (NCT03272256)

- Study Design: This was an open-label, multi-center, 3+3 dose-escalation Phase 1 study.[1][4]
- Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, with an ECOG Performance Status of <2 and adequate organ function.[4]</li>
- Dosing: IM156 was administered orally, with initial cohorts receiving the drug every other day (QOD) and later cohorts receiving it daily (QD) in 28-day cycles.[4][6]
- Endpoints: The primary endpoint was to determine the maximum tolerated dose (MTD)
  and/or RP2D. Secondary endpoints included pharmacokinetics (PK), pharmacodynamics
  (PD), and preliminary efficacy.[1]
- Efficacy Assessment: Tumor response was evaluated using RECIST 1.1 criteria (or RANO for gliomas) every two cycles.[5]

## **Signaling Pathways and Mechanisms of Action**

The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by each agent.





#### Click to download full resolution via product page

Caption: Mechanism of action of IM156.



#### Click to download full resolution via product page

Caption: Mechanism of action of Devimistat.





Click to download full resolution via product page

Caption: Mechanism of action of Evofosfamide.



## Conclusion

IM156 represents a promising therapeutic strategy by targeting the metabolic vulnerability of cancer cells dependent on oxidative phosphorylation. Its manageable safety profile in early clinical trials suggests potential for further development, possibly in combination with other anticancer agents. In comparison, while IACS-010759 shares a similar target, its clinical development was halted due to toxicity issues, highlighting the challenges in targeting mitochondrial respiration. Devimistat and Evofosfamide offer alternative strategies by targeting the TCA cycle and exploiting the hypoxic tumor microenvironment, respectively. Both have shown promise in clinical settings, particularly Devimistat in combination regimens. The continued investigation of these and other novel agents is essential for advancing cancer therapy and improving patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Immunomet Therapeutics Inc. announces publication of "First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors". Immunomet [immunomet.com]
- 3. IM156 Cancer Metabolism and Drug Resistance Immunomet [immunomet.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. An OXPHOS Inhibitor Has Antitumor Activity in Multiple Tumor Models | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 9. cornerstonepharma.com [cornerstonepharma.com]



- 10. aacrjournals.org [aacrjournals.org]
- 11. Evofosfamide Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. ashpublications.org [ashpublications.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials PMC [pmc.ncbi.nlm.nih.gov]
- 16. Devimistat Wikipedia [en.wikipedia.org]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [A Comparative Analysis of Anticancer Agent IM156 and Other Novel Therapeutic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377034#anticancer-agent-156-benchmarking-against-other-novel-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com